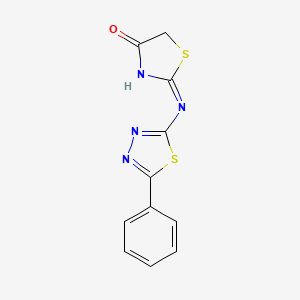

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Description

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound featuring a thiazolone core fused with a 1,3,4-thiadiazole ring. Its synthesis typically involves cyclization reactions, such as the condensation of thiourea derivatives with chloroacetyl intermediates . Structural characterization is confirmed via spectroscopic methods (IR, NMR, mass spectrometry) and elemental analysis .

Properties

IUPAC Name |

(2E)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS2/c16-8-6-17-10(12-8)13-11-15-14-9(18-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRONOBDAPPBVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC2=NN=C(S2)C3=CC=CC=C3)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=CC=C3)/S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527298 | |

| Record name | 2-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89335-17-1 | |

| Record name | 2-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the formation of the thiadiazole ring followed by the introduction of the thiazolone moiety. Common synthetic routes may include:

Cyclization reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiadiazole ring.

Condensation reactions: The thiazolone ring can be introduced through condensation reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Solvent selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activity and potential therapeutic uses.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example:

Enzyme inhibition: The compound may inhibit certain enzymes involved in microbial or cancer cell growth.

DNA interaction: It may interact with DNA, leading to disruption of replication and transcription processes.

Signal transduction: The compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of thiazolone derivatives is highly dependent on substituents and hybridization with other heterocycles. Key structural analogs include:

- Electronic Properties : Electron-withdrawing groups (e.g., nitro in oxadiazole derivatives) enhance antibacterial activity by increasing electrophilicity .

- Hybridization : Fusion with oxadiazole or benzylidene groups broadens antimicrobial spectra, while thiadiazole-thiazolone hybrids prioritize antitubercular activity .

Biological Activity

The compound 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a derivative of thiazole and thiadiazole, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure

The compound features a thiazole ring fused with a thiadiazole moiety, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound involves multi-step reactions starting from 5-phenyl-1,3,4-thiadiazole-2-amine. The process typically includes:

- Formation of Thiadiazole : The initial step involves the synthesis of 5-phenyl-1,3,4-thiadiazole.

- Amino Group Introduction : The introduction of an amino group to form the intermediate compound.

- Cyclization : Finally, cyclization leads to the formation of the thiazol derivative.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole and thiazole exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that compounds with similar structures demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 32 µg/mL |

| 2 | E. coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell lines:

- Cytotoxicity Assays : Studies report IC50 values ranging from 0.28 to 10 µg/mL against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .

The mechanism by which these compounds exert their effects includes:

- Inhibition of DNA Synthesis : Thiazole derivatives interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in tumor cells through various pathways including mitochondrial disruption .

Case Studies

Several studies have focused on the biological activity of thiadiazole derivatives:

- Study on Antimicrobial Properties : A study by Chinnagiri et al. synthesized various azo dye derivatives from thiadiazole compounds and evaluated their antimicrobial activities against multiple pathogens .

- Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of thiadiazoles demonstrated significant growth inhibition in human cancer cell lines with structure–activity relationship (SAR) analysis revealing critical substituent effects on potency .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one, and how can reaction conditions be optimized for reproducibility?

- Answer : The compound is typically synthesized via condensation reactions. For example, thioglycolic acid reacts with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to form the thiazole core, followed by reactions with aldehydes (e.g., benzaldehyde derivatives) in 1,4-dioxane with piperidine catalysis under reflux . Optimization involves adjusting solvents (e.g., ethanol for recrystallization), reaction times (5+ hours), and stoichiometric ratios of reagents. Analytical techniques like TLC and HPLC are critical for monitoring purity .

Q. What in vitro assays are recommended for preliminary cytotoxicity screening of this compound?

- Answer : The sulforhodamine B (SRB) assay is widely used to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2, and DLD-1). Cells are maintained in RPMI-1640 medium with 5% FBS and treated with the compound at concentrations up to 100 µM, using DMSO (≤0.5%) as a vehicle control. CHS-828 is a common reference antitumor agent . Normal fibroblast cells (e.g., WI-38) should be included to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

- Answer : Discrepancies may arise from variations in cell line genetics (e.g., NUGC vs. HONE-1) or metabolic activity. Use dose-response curves (IC₅₀ values) and statistical tools like ANOVA to validate reproducibility. Cross-validate with alternative assays (e.g., MTT or apoptosis markers) and investigate mechanisms (e.g., ROS generation or caspase activation) to confirm biological relevance .

Q. What strategies enhance the compound’s bioavailability and target specificity in preclinical models?

- Answer : Structural modifications, such as introducing hydrophilic groups (e.g., sulfonamide or hydroxyl) to the thiadiazole or thiazole rings, can improve solubility. Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like EGFR or PI3K/AKT pathways. In vivo pharmacokinetic studies in rodent models assess absorption and tissue distribution .

Q. How do functional group substitutions (e.g., phenyl vs. p-methoxyphenyl) impact biological activity?

- Answer : Electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring enhance cytotoxicity by increasing electrophilicity and target binding. For example, p-methoxybenzaldehyde-derived analogs show reduced activity compared to p-chloro derivatives due to decreased membrane permeability. Quantitative structure-activity relationship (QSAR) models and Hammett plots validate these trends .

Q. What advanced spectroscopic techniques confirm the compound’s structural integrity and purity?

- Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are essential for confirming molecular weight and substituent positions. For example, the thiazole NH proton appears as a singlet at δ 10.2–11.5 ppm. Purity (>95%) is validated via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Methodological Considerations

Q. What controls are critical in cytotoxicity assays to avoid false positives/negatives?

- Answer : Include vehicle controls (DMSO at 0.5%), positive controls (CHS-828 or doxorubicin), and blank medium to account for background absorbance. Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to rule out ROS-mediated toxicity. Replicate experiments across multiple cell passages to minimize variability .

Q. How can researchers mitigate synthetic by-products during multi-step reactions?

- Answer : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates. Optimize reaction temperatures (e.g., 80–100°C for cyclization steps) and employ catalysts like p-toluenesulfonic acid (p-TsOH) to accelerate kinetics and reduce side reactions. Monitor progress via TLC at each step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.